Gal 3

Oral Bioavailability Pharmacokinetics Route of Administration

Gal-3 research is often confounded by off-target Gal-1 inhibition and poor oral bioavailability of inhaled or polysaccharide-based inhibitors. Selvigaltin (GB1211) is the solution: an orally bioavailable, high-purity small molecule with >100-fold selectivity for Gal-3 over Gal-1 (Kd=25 nM). • Enables chronic oral dosing in fibrosis and oncology models without inhalation equipment. • Clinically validated in Phase II trials (NSCLC with atezolizumab). • Consistent batch-to-batch purity for reliable SAR and in vivo studies.

Molecular Formula
Molecular Weight
Cat. No. B1576565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selvigaltin (GB1211) Procurement Guide


Selvigaltin (GB1211) is a synthetic, small-molecule inhibitor of the galactoside-binding pocket of galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in fibrosis, inflammation, and tumor progression [1]. It is characterized by high affinity for human Gal-3 (Kd = 25 nM) and potent cellular inhibition (IC50 = 220.3 nM in THP1 cells) [1]. As an orally bioavailable agent, it is in Phase II clinical development for liver fibrosis and oncology applications, distinguishing it from inhaled or polysaccharide-based Gal-3 inhibitors [2].

Workflow
Systemic Galectin-3 inhibition studies
Selection
Oral small-molecule inhibitor with reported Phase II clinical research context
Use Context
Fibrosis and oncology pathway research; target engagement studies

Selvigaltin (GB1211) Differentiation


Galectin-3 inhibitors are not interchangeable due to fundamental differences in molecular structure, which dictate critical procurement and experimental variables such as route of administration, selectivity profile, and species cross-reactivity. Unlike the inhaled thiodigalactoside GB0139 (TD139) or the polysaccharide polymer Belapectin, Selvigaltin (GB1211) is a small molecule with demonstrated oral bioavailability in humans and rabbits [1]. Furthermore, its selective targeting of Gal-3 over Gal-1 contrasts with the dual Gal-1/3 inhibition profile of GB0139, a difference with direct implications for experimental design and therapeutic hypothesis testing [2]. Substitution without accounting for these specific properties can lead to invalid cross-study comparisons and failed in vivo experiments, particularly in rodent models where species-dependent affinity is a known issue [3].

Route & Bioavailability
GB0139 is an inhaled-only inhibitor with poor oral bioavailability; direct substitution may not support oral systemic study designs.
Selectivity Profile
GB0139 inhibits both Gal-1 and Gal-3, potentially confounding Gal-3-specific mechanistic readouts.
Molecular Definition
Belapectin, a heterogeneous polysaccharide, may exhibit variable composition and batch reproducibility compared to a defined small molecule.

Selvigaltin (GB1211) Comparative Evidence


Oral Bioavailability Advantage

Selvigaltin (GB1211) is formulated for oral administration and demonstrates high oral bioavailability in both rabbits and humans [1][2]. In a clinical study (GALBA-1), a 100 mg tablet formulation showed geometric mean Cmax and AUC0-inf values that were 161.0% and 84.0% higher, respectively, compared to a 50 mg capsule formulation under fasted conditions, with minimal food effect [1]. In contrast, the comparator GB0139 (Olitigaltin/TD139) has poor oral bioavailability and is developed exclusively as an inhaled formulation for pulmonary delivery [2][3].

Oral Bioavailability
Head-to-head
Tablet: +161% Cmax, +84% AUC0-inf vs. capsule; minimal food effect
GB0139: poor oral bioavailability, inhaled formulation
Supports oral systemic Gal-3 research
Human PK study context (NCT05747573)
Oral Bioavailability Pharmacokinetics Route of Administration

Galectin-3 Selectivity

Selvigaltin (GB1211) exhibits high selectivity for Galectin-3 over Galectin-1, with a reported >100-fold selectivity margin [1]. In functional cellular assays, GB1211 only inhibited its respective lectin binding partner (Gal-3), confirming its selective profile [1]. In contrast, the comparator GB0139 (Olitigaltin/TD139) acts as a dual inhibitor of both Galectin-1 and Galectin-3, attenuating the effects of both galectins in the same assays [1][2].

Gal-3 Selectivity
Head-to-head
>100-fold selective for Gal-3 vs Gal-1 (FP assay)
GB0139: dual Gal-1/3 inhibitor
Enables Gal-3-specific mechanistic studies
Cellular assay context (galectin-1 concatemer)
Target Selectivity Galectin-1 Off-Target Effects

Clinical Development Status

Selvigaltin (GB1211) has advanced to Phase IIa clinical trials for liver fibrosis and cancer, with a favorable safety and tolerability profile established in Phase I studies [1][2]. In a Phase I trial of 78 healthy volunteers, GB1211 was well-tolerated and displayed favorable pharmacokinetics [2]. In contrast, the comparator GB1107, a structurally related orally active monogalactopyranoside Gal-3 inhibitor, was discontinued during preclinical development due to toxicity concerns [1][3].

Clinical Stage
Reported
Phase IIa (ongoing); well-tolerated in Phase I (N=78)
GB1107: preclinical, discontinued (toxicity)
Supports translational research tool selection
Safety-related endpoint context; RUO
Clinical Stage Safety Development Risk

Molecular Class Differentiation

Selvigaltin (GB1211) is a well-defined, synthetic small molecule (MW 533.32 g/mol) with a known, reproducible chemical structure and high purity (>98% by HPLC) [1]. This facilitates precise dosing, structure-activity relationship (SAR) studies, and reliable batch-to-batch consistency. In contrast, the comparator Belapectin (GR-MD-02) is a plant-derived polysaccharide polymer comprising galacturonic acid, galactose, arabinose, rhamnose, and other sugars, resulting in a heterogeneous mixture with inherent variability in composition and molecular weight [1][2].

Molecular Definition
Reported
Synthetic small molecule, MW 533.32, >98% purity
Belapectin: heterogeneous polysaccharide polymer
Supports reproducible chemical probe research
Quality control context; batch consistency review
Chemical Class Small Molecule Polysaccharide

In Vitro Potency and Cellular Activity

Selvigaltin (GB1211) binds to human Galectin-3 with high affinity, exhibiting a dissociation constant (Kd) of 25 nM in fluorescence polarization (FP) assays [1]. In a cellular context, it inhibits galectin-3 expression in human monocytic THP1 cells with an IC50 of 220.3 nM . For comparison, the clinical candidate GB0139 (Olitigaltin/TD139) binds to Gal-3 with a reported Kd of 14 nM , while the preclinical tool compound GB1107 has a Kd of 37 nM for human Gal-3 .

Binding & Cellular Potency
Reported
Kd 25 nM (Gal-3); IC50 220.3 nM (THP1 cells)
Reported target engagement potency context
In vitro assay context; affinity may shift across models
Binding Affinity Cellular Potency Kd IC50

Selvigaltin (GB1211) Application Scenarios


Oral Dosing in Fibrosis Models

Selvigaltin (GB1211) is the Gal-3 inhibitor of choice for studies requiring systemic target engagement via convenient oral dosing. Its established oral bioavailability in rabbits and humans [1] enables chronic dosing regimens in fibrosis models (e.g., CCl4-induced liver fibrosis in mice, high-fat diet rabbit model of MASH) without the need for specialized inhalation equipment or parenteral administration. This is a direct advantage over GB0139, which is limited to inhaled delivery and demonstrates poor oral bioavailability [2].

Galectin-3 Specificity in Target Validation

For experiments designed to dissect the specific role of Galectin-3 in disease pathology—such as tumor immune evasion or TGF-β-mediated fibrosis—Selvigaltin (GB1211) provides a clear mechanistic advantage. Its >100-fold selectivity for Gal-3 over Gal-1 ensures that observed phenotypes are attributable to Gal-3 inhibition, not off-target Gal-1 effects. This contrasts with the dual Gal-1/3 inhibitor GB0139, which would confound interpretation in such studies .

Oncology Combination Therapy

Selvigaltin (GB1211) is being investigated in Phase II clinical trials in combination with the anti-PD-L1 antibody atezolizumab for non-small cell lung cancer (NSCLC) [2]. For preclinical oncology research exploring Gal-3-mediated immunosuppression and checkpoint inhibitor resistance, Selvigaltin is the most clinically advanced oral agent, offering a translatable pathway for combination studies. Its favorable oral PK profile simplifies co-administration with other oral or parenteral agents in animal models [1].

Defined Chemical Probe for SAR

For medicinal chemistry and chemical biology programs focused on Galectin-3 structure-activity relationships (SAR), Selvigaltin (GB1211) serves as a well-defined, high-purity (>98%) small-molecule benchmark . Its synthetic nature ensures batch-to-batch consistency and allows for precise correlation of chemical structure with biological activity, a feature not possible with the heterogeneous polysaccharide Belapectin (GR-MD-02) [3].

Application
Selection Property
Validation Focus
Oral systemic fibrosis studies
Oral bioavailability profile
Systemic exposure and dosing model review
Gal-3-specific mechanistic studies
Gal-3 over Gal-1 selectivity context
Phenotype attribution without Gal-1 confounding
Preclinical checkpoint combination research
Oral PK compatibility for co-administration
Co-dosing regimen design in animal models
Medicinal chemistry SAR studies
Defined small-molecule purity and structure
Batch reproducibility and structure-activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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